Dimethachlor Metabolite SYN 530561

Descripción general

Descripción

Métodos De Preparación

The synthesis of Dimethachlor Metabolite SYN 530561 involves several steps. One common synthetic route includes the reaction of 3-methylbenzoic acid with 2-methoxyethylamine and hydroxyacetyl chloride under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity .

Análisis De Reacciones Químicas

Dimethachlor Metabolite SYN 530561 undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Research indicates that SYN 530561 exhibits varying degrees of toxicity towards different organisms, which is crucial for evaluating its environmental safety. The compound has been tested in several studies to determine its impact on aquatic life.

Environmental Monitoring

SYN 530561 is utilized as an analytical reference standard in environmental studies to monitor pesticide residues in water sources. Its high solubility in water makes it a relevant target for assessing contamination levels in surface and groundwater.

Case Study: Water Quality Assessment

In a study conducted by the University of Hertfordshire, SYN 530561 was detected in surface water samples collected from agricultural areas where dimethachlor was applied. The study employed liquid chromatography-mass spectrometry (LC-MS) to quantify the metabolite levels, highlighting its persistence and potential ecological risks .

Toxicity Testing

The compound has been subjected to various toxicity tests to evaluate its effects on non-target organisms. For instance, a study evaluated the toxicity of SYN 530561 on Pseudokirchneriella subcapitata, a freshwater green alga. The results indicated significant inhibition of algal growth at certain concentrations, suggesting potential risks to aquatic ecosystems .

Table: Toxicity Data Summary

Regulatory Compliance and Risk Assessment

SYN 530561 is also significant in regulatory contexts, where its toxicological profile informs risk assessments for pesticide registration. The European Food Safety Authority (EFSA) has included this metabolite in discussions regarding acceptable daily intake (ADI) and acute reference doses (ARfD), emphasizing the need for comprehensive toxicity data .

Analytical Method Development

The development of analytical methods for detecting SYN 530561 in environmental samples is an ongoing area of research. Advanced techniques such as LC-MS have been validated for their efficacy in identifying and quantifying this metabolite, ensuring compliance with environmental safety standards.

Case Study: Method Validation

A recent validation study demonstrated the effectiveness of a multi-residue method for detecting SYN 530561 alongside other pesticide metabolites in water samples. This method showed high sensitivity and specificity, making it suitable for routine monitoring .

Mecanismo De Acción

The mechanism of action of Dimethachlor Metabolite SYN 530561 involves its interaction with specific molecular targets and pathways. As a metabolite of dimethachlor, it may inhibit certain enzymes involved in plant growth, leading to its herbicidal effects . The exact molecular targets and pathways are still under investigation .

Comparación Con Compuestos Similares

Similar compounds to Dimethachlor Metabolite SYN 530561 include other metabolites of dimethachlor and related herbicides. These compounds share structural similarities but may differ in their specific functional groups and biological activities . Some examples include:

Dimethachlor Metabolite SYN 530562: Another metabolite of dimethachlor with slight structural variations.

Acetochlor Metabolite: A metabolite of acetochlor, another herbicide with similar applications.

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties .

Actividad Biológica

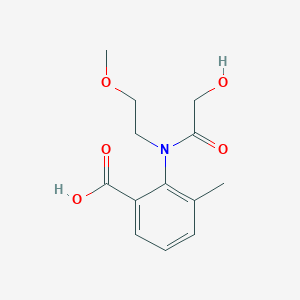

Dimethachlor metabolite SYN 530561, chemically known as 2-[(2-hydroxyacetyl)-(2-methoxyethyl)amino]-3-methylbenzoic acid, is a significant compound derived from the herbicide dimethachlor. This metabolite has garnered attention for its biological activity, particularly in the context of environmental impact and toxicity assessments. This article delves into the biological activity of SYN 530561, highlighting research findings, case studies, and relevant data.

- Molecular Formula : C₁₃H₁₇N₅O₅

- Molecular Weight : 267.28 g/mol

- CAS Number : 1138220-18-4

- IUPAC Name : 2-[(2-hydroxyacetyl)-(2-methoxyethyl)amino]-3-methylbenzoic acid

Biological Activity Overview

SYN 530561 exhibits various biological activities primarily associated with its role as a metabolite of dimethachlor. Research has focused on its toxicity to aquatic organisms, its potential genotoxicity, and its impact on plant growth.

Aquatic Toxicity

One of the critical areas of research concerning SYN 530561 is its toxicity to aquatic life. A study conducted on Pseudokirchneriella subcapitata , a green algae species, assessed the impact of SYN 530561 in a 96-hour growth inhibition test. The results indicated that SYN 530561 has a significant inhibitory effect on algal growth, suggesting potential ecological risks in aquatic environments .

| Parameter | Value |

|---|---|

| Test Organism | Pseudokirchneriella subcapitata |

| Test Duration | 96 hours |

| Observed Effect | Growth inhibition |

| Concentration Range Tested | Specific concentrations not disclosed |

Genotoxicity Studies

Genotoxicity assessments have been conducted to evaluate whether SYN 530561 poses a risk of genetic mutation. In bacterial mutation assays using strains of Salmonella typhimurium and Escherichia coli, SYN 530561 was tested for mutagenic potential. The results indicated that the metabolite did not exhibit significant mutagenic properties under the conditions tested .

Environmental Impact

SYN 530561's environmental presence has been noted in lysimeter leachate studies, indicating its mobility and potential for groundwater contamination. The compound's high solubility in water raises concerns about its persistence and effects on non-target organisms .

Case Studies

- Algal Growth Inhibition : In a controlled laboratory setting, researchers observed that exposure to varying concentrations of SYN 530561 resulted in reduced growth rates of Pseudokirchneriella subcapitata. This study underscores the need for regulatory scrutiny regarding the use of dimethachlor and its metabolites in agricultural practices.

- Bacterial Mutation Assays : A series of assays were performed to assess the mutagenicity of SYN 530561. These studies consistently showed no significant increase in mutation rates compared to controls, suggesting that while the compound is biologically active, it may not pose a direct genotoxic threat .

Propiedades

IUPAC Name |

2-[(2-hydroxyacetyl)-(2-methoxyethyl)amino]-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-9-4-3-5-10(13(17)18)12(9)14(6-7-19-2)11(16)8-15/h3-5,15H,6-8H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJKHCLQXFACPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)O)N(CCOC)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90746804 | |

| Record name | 2-[(Hydroxyacetyl)(2-methoxyethyl)amino]-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138220-18-4 | |

| Record name | 2-[(Hydroxyacetyl)(2-methoxyethyl)amino]-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90746804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.